Home > Products > Screening Compounds P26709 > 2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole
2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole -

2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole

Catalog Number: EVT-5050930
CAS Number:
Molecular Formula: C14H7Cl3N2O
Molecular Weight: 325.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methoxybenzyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C1)1. Compound Description: C1 is a 1,3,4-oxadiazole derivative investigated for its potential therapeutic use against myelofibrosis. 2. Relevance: C1 shares the core 1,3,4-oxadiazole structure with 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole. Both compounds feature a substituted phenyl ring at the 5-position of the oxadiazole ring, although the specific substituents and their positions differ. Additionally, C1 possesses a 2-methoxybenzyl carboxylate group at the 2-position, whereas the target compound has a 2-chlorophenyl group.

2-Methoxybenzyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C2)1. Compound Description: C2, another 1,3,4-oxadiazole derivative, has been synthesized, characterized, and its crystal structure elucidated using single-crystal X-ray diffraction. It is also being investigated for its potential therapeutic use against Myelofibrosis. 2. Relevance: Similar to C1, C2 also shares the core 1,3,4-oxadiazole scaffold with 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole. The structural difference between C2 and the target compound lies in the substituent at the 2-position of the oxadiazole ring, with C2 having a 2-methoxybenzyl carboxylate group and the target compound having a 2-chlorophenyl group.

Methoxybenzyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C3)1. Compound Description: C3 is a 1,3,4-oxadiazole derivative synthesized and characterized for its potential therapeutic use against myelofibrosis. 2. Relevance: Like C1 and C2, C3 shares the fundamental 1,3,4-oxadiazole structure with 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole. They both have a chlorophenyl group at the 5-position, although the chlorine atom is at the para position in C3 and the ortho position in the target compound. C3 also carries a methoxybenzyl carboxylate group at the 2-position, unlike the 2-chlorophenyl group in the target compound.

2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazole Analogues1. Compound Description: This series of ten compounds, including a particularly active analogue 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazole (4c), demonstrated notable anticancer activity. Specifically, 4c inhibited the growth of various cancer cell lines, achieving an average growth percent of 95.37%. 2. Relevance: These analogues share the core 1,3,4-oxadiazole structure with 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole. The primary difference lies in the substituents and their positions on the phenyl rings attached to the oxadiazole core. For instance, while the target compound has a 2,3-dichlorophenyl group at the 5-position, analogue 4c has a 4-chlorophenyl group at the 2-position, highlighting the impact of these structural variations on biological activity.

5-(4-chlorophenyl)-3-[(2,5-difluorophenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (2)1. Compound Description: This compound, another 1,3,4-oxadiazole-2-thione-N-Mannich derivative, has been synthesized and characterized through elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction. It also exhibited marked in vitro antimicrobial activity against several Gram-positive bacteria and moderate activity against Escherichia coli. Similar to compound 1, it demonstrated good in vitro anti-proliferative activity against hepatocellular carcinoma (HepG-2) and mammary gland breast cancer (MCF-7) cancer cell lines.2. Relevance: Compound 2 shares the same core structure with compound 1 and 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole, differing only in the substitution pattern on the phenyl ring attached to the amino group. This close structural similarity with different biological activity profiles highlights the importance of substituent effects in drug design.

2-(4’-Chloro-phenyl)-1-[2-(5”-phenyl-[1, 3, 4] oxadiazol-2-yl) phenyl]-ethanone (3b)1. Compound Description: This compound, a five-membered heterocyclic ring synthesized from 2[(4-chlorophenyl) acetyl] benzoic acid, showed promising anti-inflammatory activity in the carrageenan-induced rat-paw-oedema model. 2. Relevance: Compound 3b shares the 1,3,4-oxadiazole core structure with 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole. It also includes a chlorophenyl group attached to the oxadiazole ring, though at the 2-position and with the chlorine atom at the para position. This difference in the position of the chlorine atom, as well as the presence of additional substituents and a different scaffold around the oxadiazole ring in 3b, underscores the impact of structural variations on biological activity.

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole1. Compound Description: This compound is unique because it contains two 1,3,4-oxadiazole rings connected by a thiophene ring. Its crystal structure has been studied in detail. 2. Relevance: This compound's relevance to 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole stems from the presence of the 1,3,4-oxadiazole ring system. While the target compound has one such ring, this compound features two, demonstrating the possibility of incorporating this moiety into more complex structures.

Quinazoline clubbed thiazole and 1,3,4-oxadiazole heterocycles1. Compound Description: This study involved synthesizing a series of novel quinazolines with thiazole and 1,3,4-oxadiazole heterocycles. The compounds were evaluated for their antibacterial potential against MTCC strains. Among them, compounds 6d (3-(4-methyl-5-(4-(((4-nitrophenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)-2-phenylquinazolin-4(3H)-one) and 6e (3-(5-(4-(((2-chlorophenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)-2-phenylquinazolin-4(3H)-one) displayed significant activity against Gram-negative bacteria, while compound 6f (3-(5-(4-(((4-chlorophenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)-2-phenylquinazolin-4(3H)-one) exhibited notable activity against Gram-positive bacteria. 2. Relevance: This series of compounds highlights the incorporation of the 1,3,4-oxadiazole ring, a key structural feature also present in 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole, into more complex molecular architectures. While the target compound represents a simpler derivative, these quinazoline-thiazole-oxadiazole hybrids demonstrate the potential for expanding the structural complexity and biological activity of 1,3,4-oxadiazole-containing molecules.

5-(2,4-dichlorophenyl)-1,3,4- oxadiazol-2-yl substituted benzothioates1. Compound Description: These compounds, synthesized from 2, 4-dichloro benzoic acid hydrazide, have been studied for their antibacterial activity against both Gram-negative and Gram-positive bacteria. 2. Relevance: These benzothioates are structurally related to 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole through the shared 1,3,4-oxadiazole core. While the target compound features a 2,3-dichlorophenyl group at the 5-position, these benzothioates have a 2,4-dichlorophenyl group, indicating that variations in the position of chlorine atoms on this phenyl ring can be explored for potential impact on biological activity.

5-amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide (ED)1. Compound Description: ED, a water-soluble cationic organic compound, contains a delocalized charge due to the local positive charge at the carbon atom of the oxadiazole moiety. It exhibited bactericidal properties, being more effective against Gram-positive bacteria than Gram-negative ones, particularly against biofilms formed by Gram-positive bacteria. Importantly, ED was non-cytotoxic to fibroblasts and keratinocytes at bactericidal concentrations. In vivo studies using a Galleria mellonella larvae model confirmed its non-toxic nature and demonstrated a reduction in larval mortality by approximately 40% when co-injected with a high load of S. aureus. 2. Relevance: Although structurally distinct, ED's relevance to 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole lies in its potent antimicrobial activity attributed to the presence of the 1,3,4-oxadiazole moiety. Despite differences in substituents and overall structure, ED's effectiveness highlights the potential of 1,3,4-oxadiazole derivatives as promising candidates for developing novel antimicrobial agents.

5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole Derivatives1. Compound Description: This series of novel 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives has been synthesized and screened for antibacterial, hemolytic, and thrombolytic activities. Among them, compound 7c emerged as the most potent inhibitor against all tested bacterial strains and exhibited low toxicity. Notably, compounds 7a, 7b, and 7f displayed good thrombolytic activity compared to the reference drug Streptokinase. The synthesized compounds, particularly 7b and 7f, showed a promising profile with low toxicity, moderate thrombolytic activity, and excellent to moderate antibacterial activity, making them potential candidates for further clinical studies in treating cardiovascular diseases. 2. Relevance: These derivatives share the core 1,3,4-oxadiazole structure with 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole. While the target compound has a 2-chlorophenyl substituent at the 2-position and a 2,3-dichlorophenyl group at the 5-position of the oxadiazole ring, these derivatives feature a 3-chlorophenyl group at the 5-position and various N-substituted-2-acetamoyl)sulfanyl groups at the 2-position. This difference in substitution patterns highlights the potential for modifications at both positions to influence the biological activity of these compounds.

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole Derivatives1. Compound Description: These compounds, bearing pharmacologically relevant 1,3,4-oxadiazole and piperidine moieties, exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, but weak to moderate activity against other tested bacterial strains. Seven compounds within this series showed strong acetylcholinesterase inhibitory activity. Notably, all compounds exhibited strong urease inhibitory activity, with compounds 7l, 7m, 7n, 7o, 7p, 7r, 7u, 7v, 7x, and 7v displaying significantly higher potency compared to the reference standard thiourea. 2. Relevance: These derivatives share the 1,3,4-oxadiazole ring with 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole, suggesting a common basis for their biological activities. The presence of a {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} group at the 5-position and a mercapto group (-SH) at the 2-position of the oxadiazole ring differentiates them from the target compound and may contribute to their specific enzyme inhibitory profiles.

S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate1. Compound Description: This series of compounds, synthesized by reacting 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl esters of chloroformic acid, were tested for their antimicrobial activities. Among them, S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate and S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-isobutyl carbonothioate exhibited weak, selective antibacterial activity against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. 2. Relevance: These compounds are related to 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole through the shared 1,3,4-oxadiazole core. While the target compound has a 2-chlorophenyl group at the 2-position and a 2,3-dichlorophenyl group at the 5-position, these carbonothioates feature an aryl group at the 5-position and an O-alkyl carbonothioate group at the 2-position, linked via a sulfur atom.

Quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole Conjugates1. Compound Description: This study explored a series of quinazolinone-1,3,4-oxadiazole derivatives synthesized through a multi-step reaction procedure. Their cytotoxic effects were evaluated against MCF-7 and HeLa cell lines using the MTT assay. Notably, compound 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)3(4H)acatamide (6a) displayed significant cytotoxic activity against the HeLa cell line at concentrations of 10 and 100 μM. The study also highlighted that introducing a propyl moiety at the C2 position of the quinazolinone ring enhanced cytotoxic activity against the HeLa cell line. 2. Relevance: This series of conjugates underscores the significance of incorporating the 1,3,4-oxadiazole ring, also present in 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole, into larger molecular frameworks to potentially enhance biological activity. Although the target compound represents a simpler 1,3,4-oxadiazole derivative, these quinazolinone conjugates demonstrate the potential for developing more potent cytotoxic agents by exploring structural diversity around this core.

1,3,4-Oxadiazole and imine containing 1H-benzimidazoles1. Compound Description: This study describes the synthesis and evaluation of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles for their antioxidant activities. Two specific groups of derivatives were explored: 2-(substitutedbenzylthio)-5-((2-(4-substitutedphenyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazoles (5--12) and 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazide derivatives (13--22). The antioxidant properties were assessed in vitro by measuring their ability to inhibit rat liver microsomal NADPH-dependent lipid peroxidation (LP) and microsomal ethoxyresorufin O-deethylase (EROD) activity. Compound 18 exhibited the most potent inhibition of LP (100%) and EROD (92%). Compounds 4b, 17, and 19 also demonstrated strong EROD inhibitory effects (97%). Additionally, the free radical scavenging capacities were assessed using the stable free radical DPPH assay, where compounds 4a and 4b displayed good antioxidant activities. 2. Relevance: Although structurally distinct from 2-(2-Chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole, the presence of the 1,3,4-oxadiazole ring in these benzimidazole derivatives suggests a potential for shared chemical properties. While the target compound and these derivatives differ significantly in their overall structures and substituents, their exploration highlights the diverse applications of 1,3,4-oxadiazole-containing compounds in medicinal chemistry.

Properties

Product Name

2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole

IUPAC Name

2-(2-chlorophenyl)-5-(2,3-dichlorophenyl)-1,3,4-oxadiazole

Molecular Formula

C14H7Cl3N2O

Molecular Weight

325.6 g/mol

InChI

InChI=1S/C14H7Cl3N2O/c15-10-6-2-1-4-8(10)13-18-19-14(20-13)9-5-3-7-11(16)12(9)17/h1-7H

InChI Key

HMRRPCWHLUOFGE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C(=CC=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C(=CC=C3)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.